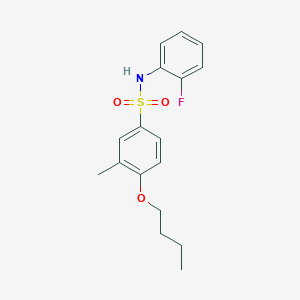
4-(2-Ethoxy-5-ethylbenzenesulfonyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Ethoxy-5-ethylbenzenesulfonyl)morpholine, also known as EBSM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EBSM is a morpholine derivative that has been synthesized using a specific method, which will be discussed in This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In this paper, we will explore the scientific research applications of EBSM and its potential future directions.
Applications De Recherche Scientifique
4-(2-Ethoxy-5-ethylbenzenesulfonyl)morpholine has been studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and analgesic activities. It has also been studied for its potential use as a drug delivery system due to its ability to form complexes with various drugs.
In material science, this compound has been studied for its potential use as a surfactant and dispersant for nanoparticles. It has also been studied for its potential use in the synthesis of metal-organic frameworks and as a template for the synthesis of mesoporous silica.
In analytical chemistry, this compound has been studied for its potential use as a derivatizing agent for the analysis of various compounds such as amino acids, carbohydrates, and steroids. It has also been studied for its potential use in the analysis of environmental pollutants.
Mécanisme D'action
The mechanism of action of 4-(2-Ethoxy-5-ethylbenzenesulfonyl)morpholine is not fully understood. However, it has been suggested that this compound may act as an inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. Therefore, inhibition of COX-2 by this compound may result in anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been shown to exhibit cytotoxic effects against various cancer cell lines. However, the exact biochemical and physiological effects of this compound are not fully understood and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(2-Ethoxy-5-ethylbenzenesulfonyl)morpholine in lab experiments is its ability to form complexes with various drugs. This property makes it a potential drug delivery system. This compound is also relatively easy to synthesize and purify, which makes it readily available for research.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxic effects against various cancer cell lines. Therefore, caution should be taken when handling this compound in lab experiments.
Orientations Futures
There are several potential future directions for the research on 4-(2-Ethoxy-5-ethylbenzenesulfonyl)morpholine. One potential direction is the further investigation of its anti-inflammatory and analgesic effects. Another potential direction is the investigation of its potential use as a drug delivery system for various drugs. Additionally, the investigation of its potential use in the synthesis of metal-organic frameworks and as a template for the synthesis of mesoporous silica is also a potential future direction. Finally, the investigation of its potential use in the analysis of environmental pollutants is another potential future direction.
Conclusion
In conclusion, this compound is a morpholine derivative that has gained attention in the scientific community due to its potential applications in various fields. It has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. This compound has potential applications in medicinal chemistry, material science, and analytical chemistry. There are several potential future directions for the research on this compound, which requires further investigation.
Méthodes De Synthèse
The synthesis of 4-(2-Ethoxy-5-ethylbenzenesulfonyl)morpholine involves the reaction of 2-ethyl-5-nitrobenzenesulfonamide with morpholine in the presence of sodium ethoxide. This reaction results in the formation of this compound as a white crystalline solid. The purity of the synthesized this compound can be determined using various analytical techniques such as melting point determination, thin-layer chromatography, and nuclear magnetic resonance spectroscopy.
Propriétés
Formule moléculaire |
C14H21NO4S |
|---|---|
Poids moléculaire |
299.39 g/mol |
Nom IUPAC |
4-(2-ethoxy-5-ethylphenyl)sulfonylmorpholine |
InChI |
InChI=1S/C14H21NO4S/c1-3-12-5-6-13(19-4-2)14(11-12)20(16,17)15-7-9-18-10-8-15/h5-6,11H,3-4,7-10H2,1-2H3 |
Clé InChI |
UBLLVDCACQPLJJ-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)OCC)S(=O)(=O)N2CCOCC2 |
SMILES canonique |
CCC1=CC(=C(C=C1)OCC)S(=O)(=O)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2,5-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B273238.png)






![1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273263.png)
